molecular formula C9H16O3 B8777250 Acetic acid, (cyclopentyloxy)-, ethyl ester CAS No. 836656-85-0

Acetic acid, (cyclopentyloxy)-, ethyl ester

Cat. No.: B8777250
CAS No.: 836656-85-0
M. Wt: 172.22 g/mol
InChI Key: RCXLBEURLLUIJG-UHFFFAOYSA-N
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Description

Acetic acid, (cyclopentyloxy)-, ethyl ester is an organic compound with the molecular formula C9H16O3 It is an ester formed from the reaction of ethyl acetate and cyclopentanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid, (cyclopentyloxy)-, ethyl ester can be synthesized through the esterification reaction between ethyl acetate and cyclopentanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-(cyclopentyloxy)acetate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and catalysts, along with precise temperature and pressure control, ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (cyclopentyloxy)-, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ethyl acetate and cyclopentanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Hydrolysis: Ethyl acetate and cyclopentanol.

    Reduction: The corresponding alcohol.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid, (cyclopentyloxy)-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of esterases and other enzymes that catalyze the hydrolysis of esters.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(cyclopentyloxy)acetate involves its interaction with various molecular targets depending on the specific application. For example, in enzymatic hydrolysis, the ester bond is cleaved by the catalytic action of esterases, resulting in the formation of ethyl acetate and cyclopentanol. The molecular pathways involved in these reactions are typically studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Comparison with Similar Compounds

Acetic acid, (cyclopentyloxy)-, ethyl ester can be compared with other similar compounds such as:

    Ethyl acetate: A simpler ester with a similar structure but lacking the cyclopentyl group.

    Cyclopentyl acetate: Another ester with a cyclopentyl group but different esterifying alcohol.

    Methyl 2-(cyclopentyloxy)acetate: Similar structure but with a methyl group instead of an ethyl group.

The uniqueness of ethyl 2-(cyclopentyloxy)acetate lies in its specific combination of the ethyl ester and cyclopentyl ether functionalities, which confer distinct chemical and physical properties.

Properties

CAS No.

836656-85-0

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl 2-cyclopentyloxyacetate

InChI

InChI=1S/C9H16O3/c1-2-11-9(10)7-12-8-5-3-4-6-8/h8H,2-7H2,1H3

InChI Key

RCXLBEURLLUIJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1CCCC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of cyclopentanol (0.91 mL, 9.5 mmol) in dichloromethane (20 mL) is added rhodium (II) acetate dimer (10 mg) followed by ethyl diazoacetate (0.95 mL, 9.0 mmol). The reaction mixture is stirred at rt overnight. The reaction mixture is diluted with heptane, and filtered. The filtrate is evaporated, and the residue vacuum distilled at 150° C. to give 1.04 g of the product 444. 1H NMR (CDCl3) δ 4.21 (q, 2 H), 4.04 (s, 2 H), 1.85-1.45 (m, 8 H), 1.29 (t, 3 H)
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0.91 mL
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20 mL
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10 mg
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0.95 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of cyclopentanol (2.28 mL, 25.1 mmol) in THF (10 mL) was added dropwise with ice cooling to a suspension of sodium hydride (60% dispersion in oil, 1.054 g, 26.3 mmol) in THF (20 mL). The mixture was stirred with ice cooling under nitrogen for 30 minutes, and then a solution of ethyl bromoacetate (2.66 mL, 23.95 mmol) in THF (10 mL) was added dropwise, followed by a THF (10 mL) rinse. The reaction mixture was allowed to warm to room temperature and stirred for 20 hours. Water (60 mL) was added cautiously, and the resulting mixture was extracted with EtOAc (2×50 mL). The combined extract was washed with saturated brine (40 mL), dried (MgSO4), filtered, and concentrated to provide the title compound, used directly in the next step.
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2.28 mL
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1.054 g
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10 mL
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20 mL
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2.66 mL
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10 mL
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10 mL
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